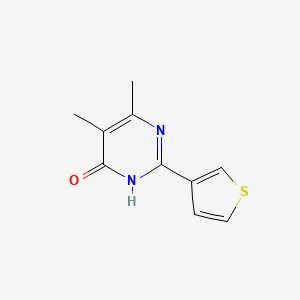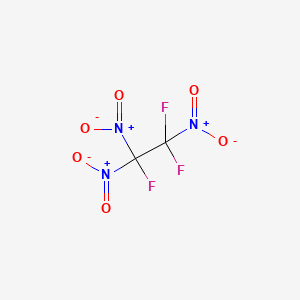
Moxifloxacin Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxifloxacin Isopropyl Ester is a derivative of moxifloxacin, a fluoroquinolone antibiotic. This compound is characterized by its molecular formula C24H30FN3O4 and a molecular weight of 443.51 g/mol . This compound is primarily used as an impurity reference material in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moxifloxacin Isopropyl Ester involves the esterification of moxifloxacin with isopropyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield moxifloxacin and isopropyl alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Moxifloxacin and isopropyl alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted derivatives of moxifloxacin.
Scientific Research Applications
Moxifloxacin Isopropyl Ester has several scientific research applications, including:
Pharmaceutical Testing: Used as an impurity reference material to ensure the quality and purity of moxifloxacin formulations.
Antibacterial Research: Studied for its potential antibacterial properties and its role in combating bacterial resistance.
Environmental Studies: Investigated for its degradation pathways and environmental impact, particularly in water treatment processes.
Mechanism of Action
Moxifloxacin Isopropyl Ester, like moxifloxacin, exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to the disruption of bacterial DNA processes, resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: The parent compound, used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broad spectrum of activity.
Uniqueness
Moxifloxacin Isopropyl Ester is unique due to its specific ester functional group, which can influence its chemical properties and reactivity. This ester derivative is particularly useful in pharmaceutical testing as an impurity reference material, providing a standard for quality control .
Properties
Molecular Formula |
C24H30FN3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
propan-2-yl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C24H30FN3O4/c1-13(2)32-24(30)17-11-28(15-6-7-15)20-16(22(17)29)9-18(25)21(23(20)31-3)27-10-14-5-4-8-26-19(14)12-27/h9,11,13-15,19,26H,4-8,10,12H2,1-3H3/t14-,19+/m0/s1 |
InChI Key |
JFYSUJFKCHJPEV-IFXJQAMLSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5 |
Canonical SMILES |
CC(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)
![2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13433185.png)
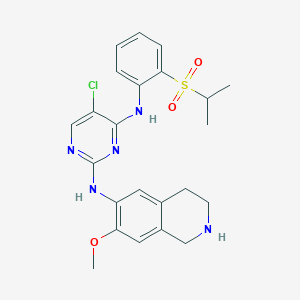
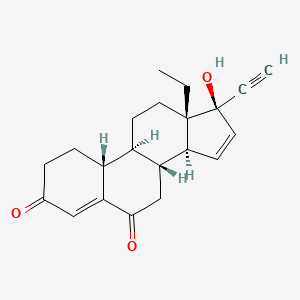
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)

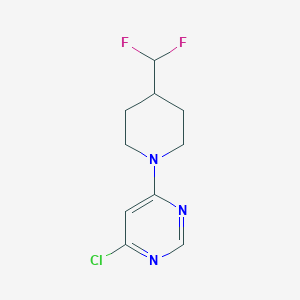
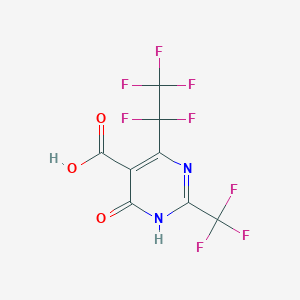

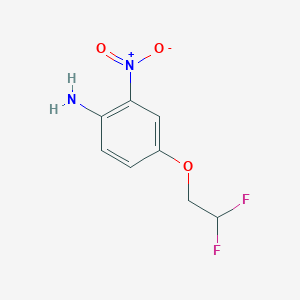
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
